molecular formula C10H5ClF3N3O3 B13905861 2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

Katalognummer: B13905861
Molekulargewicht: 307.61 g/mol
InChI-Schlüssel: OJCCMVWXMOELNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a pyrazolone ring substituted with chloro, nitro, and trifluoromethyl groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolone compound. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(2-chloro-4-aminophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one .

Wissenschaftliche Forschungsanwendungen

2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. Additionally, the nitro group can participate in redox reactions, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-4-nitrophenyl isocyanate
  • 2-chloro-4-nitrophenyl-β-D-cellobioside
  • 4-chloro-2-nitrophenyl methylcarbamate

Uniqueness

Compared to similar compounds, 2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H5ClF3N3O3

Molekulargewicht

307.61 g/mol

IUPAC-Name

2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C10H5ClF3N3O3/c11-6-3-5(17(19)20)1-2-7(6)16-9(18)4-8(15-16)10(12,13)14/h1-3H,4H2

InChI-Schlüssel

OJCCMVWXMOELNJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NN(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.